Product packaging for 3-Methylbenzo[d]isoxazol-4-amine(Cat. No.:)

3-Methylbenzo[d]isoxazol-4-amine

Cat. No.: B13126389
M. Wt: 148.16 g/mol
InChI Key: BATQEIJPENSYJO-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) and Benzo[d]isoxazole Heterocycles in Organic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.govnih.gov This fundamental structure can be found in various natural products and serves as a versatile building block in synthetic organic chemistry. mdpi.comnih.gov When an isoxazole ring is fused to a benzene (B151609) ring, it forms a benzo[d]isoxazole, a bicyclic system that has garnered considerable attention in medicinal chemistry. rsc.org The fusion of these two rings creates a unique electronic and structural environment, influencing the molecule's reactivity and biological interactions.

The synthesis of isoxazoles can be achieved through various methods, with the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide being a widely utilized approach. rsc.org Other methods include the reaction of terminal alkynes with n-BuLi and aldehydes followed by treatment with iodine and hydroxylamine (B1172632), as well as the condensation of nitroalkanes with 3-oxetanone. nih.gov

Significance of Fused Isoxazole Derivatives in Contemporary Chemical Synthesis and Design

Fused isoxazoles, including benzo[d]isoxazoles, are recognized for their diverse biological activities, which has spurred continuous efforts to develop new synthetic strategies. mdpi.comnih.gov These compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov The structural rigidity and specific bond angles of the fused ring system can facilitate targeted interactions with biological macromolecules. researchgate.net Medicinal chemists can systematically modify different parts of the fused isoxazole scaffold to fine-tune its physicochemical properties, such as potency, selectivity, and pharmacokinetic profile, thereby optimizing its therapeutic potential. mdpi.com

Contextualization of 3-Methylbenzo[d]isoxazol-4-amine within the Benzo[d]isoxazole Chemical Space

This compound is a specific derivative within the larger family of benzo[d]isoxazoles. Its structure features a methyl group at the 3-position and an amine group at the 4-position of the benzo[d]isoxazole core. The presence and position of these functional groups are critical in defining the compound's chemical reactivity and potential applications. The amine group, in particular, can act as a key pharmacophore or a handle for further chemical modifications, allowing for the generation of a diverse library of related compounds.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of 3-aminobenzo[d]isoxazole have been investigated for their inhibitory activity against tyrosine kinase c-Met, a receptor involved in tumor growth and metastasis. nih.gov

PropertyValue
IUPAC Name 3-methyl-1,2-benzoxazol-4-amine
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Canonical SMILES CC1=NOC2=C(C=CC=C21)N

Emerging Research Trajectories for Aminated Benzo[d]isoxazoles

The field of aminated benzo[d]isoxazoles is an active area of research with several promising future directions. The development of novel and efficient synthetic methodologies remains a key focus, aiming for greater structural diversity and greener chemical processes. nih.govmdpi.com

A significant trajectory involves the exploration of these compounds as inhibitors of various biological targets. For example, benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key player in tumor development and metastasis. nih.gov Furthermore, research into benzo[d]isoxazole derivatives as BET bromodomain inhibitors for the potential treatment of castration-resistant prostate cancer is showing promise. acs.org The amine functionality on the benzo[d]isoxazole scaffold provides a crucial point for derivatization to optimize binding affinity and selectivity for these targets.

Another emerging area is the investigation of the material science applications of these compounds, although this is less explored than their medicinal chemistry potential. The unique electronic properties of the benzo[d]isoxazole ring system could lend themselves to the development of novel organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B13126389 3-Methylbenzo[d]isoxazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1,2-benzoxazol-4-amine

InChI

InChI=1S/C8H8N2O/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,9H2,1H3

InChI Key

BATQEIJPENSYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC=CC(=C12)N

Origin of Product

United States

Synthetic Methodologies for 3 Methylbenzo D Isoxazol 4 Amine and Its Functionalized Analogues

Classical and Modern Synthetic Routes to the Benzo[d]isoxazole Core Structure

The synthesis of the benzo[d]isoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry, can be achieved through several strategic approaches. These range from classical intramolecular cyclization reactions to modern transition metal-catalyzed processes, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclodehydration Strategies in Benzo[d]isoxazole Formation

Cyclodehydration represents a direct method for forming the isoxazole (B147169) ring fused to a benzene (B151609) ring. A prominent strategy involves the intramolecular oxidative cycloaddition of aldoximes. In this approach, an aldoxime tethered to an alkene or alkyne undergoes cyclization upon treatment with an oxidizing agent. For instance, hypervalent iodine(III) species, generated in situ from reagents like 2-iodobenzoic acid and m-chloroperoxybenzoic acid, have been shown to efficiently catalyze the cycloaddition of alkene-tethered aldoximes to yield polycyclic isoxazole derivatives. science.org.genih.gov This method is effective for creating fused-ring systems, such as chromeno[4,3-c]isoxazoles, in high yields. nih.gov The reaction proceeds through the in situ generation of a nitrile oxide from the aldoxime, which then undergoes an intramolecular [3+2] cycloaddition.

Another relevant cyclodehydration approach is the conversion of 3-hydroxy-1,2-benzisoxazoles into functionalized derivatives. For example, the synthesis of 3-chloro-1,2-benzisoxazoles can be achieved from the corresponding 3-hydroxy precursors, a transformation that can be accelerated using microwave irradiation. researchgate.net This intermediate then serves as a versatile precursor for further functionalization.

Ring Closure Reactions Involving Hydroxylamine (B1172632) Derivatives

The use of hydroxylamine and its derivatives is a cornerstone in isoxazole synthesis, primarily through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.gov This classical approach, known as the Claisen isoxazole synthesis, can sometimes suffer from poor regioselectivity. nih.gov However, modern variations have improved control over the reaction outcome.

A novel synthesis of 3-amino-1,2-benzisoxazole starts from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net This demonstrates a strategy where the N-O bond of the isoxazole ring is pre-formed in the acyclic precursor. More broadly, the reaction of β-enamino diketones with hydroxylamine hydrochloride provides a regioselective route to polyfunctionalized isoxazoles, where the reaction conditions can be tuned to favor specific isomers. nih.gov A three-component reaction involving an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is also a widely used, efficient method for producing isoxazol-5(4H)-ones. nih.govresearchgate.netorientjchem.org

Transition Metal-Catalyzed Cycloaddition Approaches to Isoxazoles

Transition metal catalysis has introduced powerful and highly selective methods for constructing the isoxazole ring. These reactions often proceed under mild conditions with high atom economy.

Gold Catalysis: Gold(III) chloride (AuCl₃) has been employed as a catalyst for the cycloisomerization of α,β-acetylenic oximes, yielding substituted isoxazoles under moderate conditions. organic-chemistry.org This method is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org

Copper Catalysis: The copper-catalyzed [3+2] cycloaddition of nitrile oxides with alkynes is a highly reliable process for forming the isoxazole ring. organic-chemistry.org This reaction, often referred to as a "click" reaction, is known for its wide scope and high yields.

Ruthenium Catalysis: To achieve the synthesis of 3,4,5-trisubstituted isoxazoles from non-terminal alkynes, which can be challenging, ruthenium(II) catalysts have proven effective, enabling the reaction to proceed with high yield and regioselectivity at room temperature. nih.gov

Palladium Catalysis: While not always used for the initial ring formation, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed isoxazole rings. For example, 4-iodoisoxazoles can undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce a wide variety of substituents at the 4-position. nih.gov

Specific Synthesis of 3-Methylbenzo[d]isoxazole (B15219) Derivatives

The synthesis of specifically substituted benzo[d]isoxazoles, such as the target compound 3-Methylbenzo[d]isoxazol-4-amine, requires precise control over the introduction of functional groups onto the core structure.

Introduction of Methyl Substituents in Benzo[d]isoxazole Systems

The methyl group at the 3-position of the benzo[d]isoxazole ring is typically incorporated from the starting materials. A common and effective strategy is the multicomponent reaction between a suitably substituted salicylaldehyde (B1680747), a source for the methyl group like ethyl acetoacetate, and hydroxylamine. nih.govorientjchem.org The condensation of these three components provides a direct route to 3-methyl-isoxazolone structures.

Another approach involves the reaction between aldehydes and 3,5-dimethyl-4-nitroisoxazole. ias.ac.in This reaction, often performed under solvent-free conditions using a solid catalyst like nano-titania, results in 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in While this yields a styryl group at the 5-position, it demonstrates a method of building upon a pre-existing methyl-isoxazole core. A plausible synthetic pathway to 3-methylbenzo[d]isoxazole could involve the cyclization of an oxime derived from 2-acetylphenol or a related precursor.

Table 1: Selected Methods for the Synthesis of 3-Methyl-Isoxazole Derivatives
MethodKey ReagentsProduct TypeKey FeaturesReference
Three-Component ReactionAromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride3-Methyl-4-arylmethylene-isoxazol-5(4H)-onesOne-pot synthesis, often uses green catalysts like citric acid or agro-waste extracts. nih.govorientjchem.org
Condensation ReactionAldehyde, 3,5-Dimethyl-4-nitroisoxazole3-Methyl-4-nitro-5-styrylisoxazolesSolvent-free conditions using nano-titania as a recyclable catalyst. ias.ac.in

Regioselective Functionalization Techniques for Benzo[d]isoxazoles

Achieving the desired substitution pattern on the benzo[d]isoxazole ring, particularly for the synthesis of this compound, requires highly regioselective reactions. The key steps are the introduction of a functional group at the 4-position and its subsequent conversion to an amino group.

A powerful strategy for functionalizing the 4-position involves electrophilic cyclization. The reaction of 2-alkyn-1-one O-methyl oximes with an electrophile like iodine monochloride (ICl) yields 4-iodoisoxazoles with high regioselectivity. nih.gov This iodo-substituted intermediate is primed for further modification, for example, through palladium-catalyzed amination reactions to introduce the required amino group.

A more direct route to the 4-amino functionality involves the nitration of the benzo[d]isoxazole ring, followed by reduction. The synthesis of 4-nitro-3-phenylisoxazole derivatives has been reported via [3+2] cycloaddition methods. nih.gov The subsequent reduction of the nitro group is a common and effective transformation. For example, methyl 4-amino-3-methoxyisoxazole-5-carboxylate was successfully synthesized by reducing the corresponding 4-nitro derivative using iron powder in acetic acid. nih.gov This method is a highly plausible final step for the synthesis of this compound from a 4-nitro precursor.

Furthermore, 3-aminoisoxazoles can be prepared via nucleophilic aromatic substitution on 3-haloisoxazoles, a reaction that can be efficiently promoted by microwave irradiation. researchgate.netresearchgate.net While this applies to the 3-position, it highlights a general strategy for introducing amino groups onto the isoxazole ring.

Table 2: Regioselective Functionalization and Amination Strategies
StrategyKey IntermediateReagents/ConditionsResultReference
Electrophilic Cyclization followed by Cross-Coupling4-Iodoisoxazole1. ICl 2. Pd-catalyst, Amine sourceIntroduction of a substituent/amino group at the 4-position. nih.gov
Nitration and Reduction4-Nitroisoxazole (B72013)1. Nitrating agent (e.g., HNO₃) 2. Reducing agent (e.g., Fe/AcOH)Formation of a 4-aminoisoxazole. nih.govnih.gov
Nucleophilic Aromatic Substitution3-ChloroisoxazoleAmine, Microwave irradiationFormation of a 3-aminoisoxazole (B106053). researchgate.net

Strategies for Amine Group Introduction at the C4 Position of Benzo[d]isoxazoles

The placement of an amino group at the C4 position of the benzo[d]isoxazole ring can be accomplished through several strategic pathways. These methods range from direct functionalization of the heterocyclic core to the construction of the ring from an appropriately substituted precursor.

Direct Amination Methodologies

Direct C-H amination represents a highly efficient and atom-economical strategy for installing nitrogen-containing functional groups onto heterocyclic scaffolds. While methods for the direct amination of benzo[d]isoxazoles are not extensively documented, general protocols for the C4-amination of fused azaarenes have been developed that offer a potential route. One such advanced method involves the use of a bispyridine-ligated iodine(III) reagent, which can activate the C-H bond at the C4 position for subsequent amination. researchgate.netnih.gov This approach avoids the need for pre-functionalization of the substrate, a common requirement in many cross-coupling strategies. researchgate.net The reaction proceeds under mild conditions and can provide access to C4-aminated products that are otherwise difficult to obtain. researchgate.netnih.gov The resulting N-heterocyclic pyridinium (B92312) salts can be isolated and the desired free amine liberated through a mild Zincke aminolysis. researchgate.net

Reduction of Nitro Precursors to Amino Benzo[d]isoxazoles

A more established and widely practiced method for synthesizing 4-aminobenzo[d]isoxazoles is through the reduction of a corresponding 4-nitrobenzo[d]isoxazole (B2415190) precursor. This two-step approach first involves the nitration of the benzo[d]isoxazole ring, followed by the chemical reduction of the nitro group to an amine.

The synthesis of the required 4-nitroisoxazole intermediate can be achieved through various methods. For instance, 3-methyl-4-nitro-5-styrylisoxazoles can be prepared via a condensation reaction between an aldehyde and 3,5-dimethyl-4-nitroisoxazole. ias.ac.in This reaction can be performed efficiently under solvent-free conditions using nano-titania as a recyclable catalyst. ias.ac.in Another approach involves the [3+2] cycloaddition reaction to form the isoxazole ring, which has been used to synthesize various 4-nitro-3-phenylisoxazole derivatives. nih.gov

Once the 4-nitro precursor is obtained, the reduction to the 4-amino derivative is typically straightforward. A common and effective method involves using iron powder in a mixture of acetic acid and water. researchgate.net This system provides a cost-effective and reliable means of reducing the nitro group without affecting the sensitive isoxazole ring. The reaction is typically stirred at a moderate temperature (e.g., 50°C) for a few hours to achieve high conversion. researchgate.net

Table 1: Representative Conditions for Reduction of Nitro-isoxazoles

Nitro PrecursorReagents and ConditionsProductYieldReference
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateFe powder, AcOH/H₂O (3:1), 50°C, 2hMethyl 4-amino-3-methoxyisoxazole-5-carboxylate70% researchgate.net
3,5-dimethyl-4-nitroisoxazole (in subsequent reaction)NaBH₄ (for reductive cyclization)Fused dihydrofuran derivative- scielo.br

This reduction strategy is a cornerstone in the synthesis of aminated isoxazoles due to its reliability and the accessibility of the required reagents.

Multi-component Reaction Approaches for Aminated Isoxazoles

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. d-nb.info These reactions are highly valued for their efficiency, atom economy, and procedural simplicity. d-nb.info Several MCRs have been developed for the synthesis of isoxazole derivatives, some of which incorporate an amino group.

A notable example is the three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a compound with an active methylene (B1212753) group, such as malononitrile. nih.govnih.gov This reaction, often conducted in green solvents like a glycerol/potassium carbonate mixture, can produce 5-amino-isoxazole-4-carbonitriles in good to excellent yields at room temperature. nih.govnih.gov While this specific MCR yields a 5-amino substituted isoxazole, it demonstrates the principle of incorporating an amine source directly into the ring-forming reaction.

Other MCRs lead to the formation of isoxazol-5(4H)-ones, for example, from the reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. d-nb.inforesearchgate.netresearchgate.netias.ac.in These reactions can be catalyzed by various substances, including tartaric acid in water or under solvent-free conditions. researchgate.netias.ac.in While these products are not directly aminated at the C4 position, the versatility of MCRs suggests the potential for designing novel reaction pathways that could lead to the desired this compound by selecting appropriate starting materials.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic methods for isoxazole derivatives. These approaches focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Ultrasound-Assisted Synthetic Protocols for Isoxazole Derivatives

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. researchgate.netnih.gov Ultrasound irradiation can significantly enhance reaction rates, improve yields, and lead to cleaner product formation by promoting the formation of reactive intermediates and increasing mass transfer. nih.gov

The synthesis of isoxazole and related benzoxazole (B165842) derivatives has been shown to benefit from ultrasonic assistance. For example, a one-pot, three-component synthesis of isoxazolines bearing sulfonamides was achieved with significantly shorter reaction times and good to excellent yields under ultrasound activation. nih.gov Similarly, the synthesis of novel benzoxazole derivatives from o-aminocardanol and aromatic aldehydes was successfully carried out using a reusable resin catalyst under ultrasonic irradiation, highlighting the method's efficiency and greener profile. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

ReactionConventional Method (Time, Yield)Ultrasound-Assisted Method (Time, Yield)Reference
Synthesis of Isoxazoline-linked SulfonamidesLonger reaction times, lower yieldsShorter reaction times, good to excellent yields nih.gov
Synthesis of Benzoxazole derivativesLonger reaction times, harsh conditionsShorter reaction times (e.g., 30-45 min), high yields (e.g., 85-95%) researchgate.netnih.gov

These studies demonstrate that ultrasound-assisted protocols offer a powerful and eco-friendly alternative to traditional heating methods for synthesizing isoxazole-containing scaffolds.

Solvent-Free Methods and Aqueous Media Reactions

The replacement of volatile and often toxic organic solvents with water or the elimination of solvents altogether is a primary goal of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost.

Numerous synthetic procedures for isoxazole derivatives have been successfully adapted to aqueous media. For instance, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones have been synthesized in water using tartaric acid as a catalyst, offering advantages like simple work-up and mild reaction conditions. ias.ac.in Another approach describes the clean and efficient synthesis of 5-arylisoxazole derivatives in water without the need for any catalyst. nih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in an aqueous medium via a [3+2]-cycloaddition, providing fast and environmentally friendly access to this important class of compounds.

Solvent-free, or solid-state, reactions provide further environmental benefits by reducing waste and often simplifying product isolation. The synthesis of (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives has been achieved using solvent-free methods, such as in an autoclave or under microwave irradiation, leading to shorter reaction times and increased yields. researchgate.net Additionally, the preparation of 3-methyl-4-nitro-5-styrylisoxazoles has been accomplished through a solvent-free grinding process, showcasing a clean and efficient protocol. ias.ac.inscielo.br These methods highlight a move towards more sustainable and efficient chemical manufacturing.

Preparation of Derivatized this compound Structures

The chemical modification of this compound primarily targets the nucleophilic amino group at the C4 position. This allows for the synthesis of a diverse library of compounds through standard and advanced organic chemistry reactions.

Amide and Carbamate (B1207046) Formation at the C4-Amine Position

The primary amine of this compound is readily acylated to form a variety of amide derivatives. This transformation is typically achieved through nucleophilic acyl substitution. masterorganicchemistry.com The most common methods involve the reaction of the amine with acyl halides (e.g., acyl chlorides) or carboxylic anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

Alternatively, direct coupling of the amine with a carboxylic acid can be accomplished using a dehydrating agent or coupling reagent. masterorganicchemistry.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an "active ester," which is then susceptible to nucleophilic attack by the amine, yielding the desired amide under mild conditions. masterorganicchemistry.com This method is particularly useful for synthesizing sensitive amide structures. masterorganicchemistry.com

The formation of carbamates from the C4-amine introduces a urethane (B1682113) linkage. A general and efficient method for carbamate synthesis involves the reaction of the amine with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a base. Another approach involves a three-component coupling reaction of the primary amine, carbon dioxide, and an alkyl halide, facilitated by a base such as cesium carbonate. nih.gov More advanced methods may utilize reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles, which react cleanly with primary amines to produce carbamates in high yields. nih.gov

Table 1: Illustrative Amide and Carbamate Synthesis from this compound This table is for illustrative purposes based on general synthetic reactions.

Starting Amine Reagent Product Structure Product Class
This compound Acetyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)acetamide Amide
This compound Benzoyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)benzamide Amide
This compound Benzoic Acid / DCC N-(3-methylbenzo[d]isoxazol-4-yl)benzamide Amide
This compound Ethyl Chloroformate Ethyl (3-methylbenzo[d]isoxazol-4-yl)carbamate Carbamate
This compound Phenyl Isocyanate 1-(3-methylbenzo[d]isoxazol-4-yl)-3-phenylurea Urea (B33335)*

Note: Reaction with an isocyanate yields a urea derivative, which is structurally related to carbamates.

Sulfonamide Synthesis and Functionalization

The synthesis of sulfonamides from this compound is a key method for derivatization. This reaction, analogous to acylation, typically involves treating the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.govnih.gov Pyridine is commonly used both as a solvent and as a base to scavenge the HCl generated during the reaction. nih.gov The general procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of the desired sulfonyl chloride and pyridine. The reaction mixture is often heated to ensure completion. nih.gov

This method allows for the introduction of a wide variety of aryl or alkyl sulfonyl groups at the C4-amine position, leading to a diverse set of N-(3-methylbenzo[d]isoxazol-4-yl)sulfonamides. The versatility of the 2-aminothiazole (B372263) core in reacting with sulfonyl chlorides to efficiently produce sulfonamides highlights the utility of this approach for generating derivative libraries. nih.gov

Further functionalization can be achieved on the newly formed sulfonamide. For instance, the sulfonamide nitrogen can be alkylated. This is typically performed by treating the N-sulfonamide with a base, such as calcium hydride, to form the corresponding anion, which is then reacted with an alkylating agent (e.g., an alkyl halide). nih.gov This subsequent modification can alter the compound's physicochemical properties. nih.gov

Table 2: Illustrative Sulfonamide Synthesis from this compound This table is for illustrative purposes based on general synthetic reactions described in the literature.

Starting Amine Reagent Product Structure Product Class
This compound Benzenesulfonyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)benzenesulfonamide Sulfonamide
This compound p-Toluenesulfonyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)-4-methylbenzenesulfonamide Sulfonamide
This compound Methanesulfonyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)methanesulfonamide Sulfonamide
This compound 2,4-Difluorobenzenesulfonyl Chloride N-(3-methylbenzo[d]isoxazol-4-yl)-2,4-difluorobenzenesulfonamide Sulfonamide

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Methylbenzo D Isoxazol 4 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For derivatives of 3-Methylbenzo[d]isoxazol-4-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable.

Proton NMR (¹H NMR) Analysis of this compound

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and electronic environment of hydrogen atoms within a molecule. In the context of this compound derivatives, characteristic chemical shifts (δ) are observed for the methyl group, aromatic protons, and any substituents.

For instance, in a series of related 3-methyl-4-(substituted-benzylidene)isoxazol-5(4H)-one derivatives, the methyl protons consistently appear as a singlet in the upfield region of the spectrum. The exact position of this singlet can be influenced by the nature of the substituent on the benzylidene moiety. The aromatic protons of the benzo[d]isoxazole ring system and any attached phenyl groups typically resonate in the downfield region, with their multiplicity and coupling constants providing valuable information about their relative positions.

Compound DerivativeSolventMethyl (CH₃) δ (ppm)Aromatic/Vinyl δ (ppm)Other Protons δ (ppm)
3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-oneCDCl₃2.30 (s, 3H)7.30 (d, J=8.6 Hz, 2H), 7.33 (s, 1H), 8.32 (d, J=8.6 Hz, 2H)2.55 (s, 3H, SCH₃)
3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-oneCDCl₃2.26 (s, 3H)6.41 (dd, J=2.3, 4.5 Hz, 1H), 7.13 (t, J=2.0 Hz, 1H), 7.16 (s, 1H), 8.56 (dd, J=1.5, 4.5 Hz, 1H)3.84 (s, 3H, N-CH₃)
3-Methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5-(4H)-oneCDCl₃2.30 (s, 3H)7.32 (s, 1H), 7.84 (s, 2H)3.96 (s, 6H, OCH₃), 3.99 (s, 3H, OCH₃)
4-(2-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-oneNot Specified2.28 (s)6.98 (d, J=8.4 Hz), 7.93 (dd), 8.56 (d)3.89 (s, OCH₃), 7.90 (s, H-vinyl), 10.81 (s, OH)

Carbon-13 NMR (¹³C NMR) Characterization

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in a given environment produces a distinct signal, allowing for the confirmation of the molecular framework.

In derivatives of this compound, the methyl carbon typically appears at a characteristic upfield chemical shift. The sp²-hybridized carbons of the aromatic rings and the C=N bond of the isoxazole (B147169) ring resonate at significantly more downfield positions. The precise chemical shifts are sensitive to the electronic effects of substituents, providing further structural confirmation.

Compound DerivativeSolventMethyl (CH₃) δ (ppm)Aromatic/Isoxazole Carbons δ (ppm)Other Carbons δ (ppm)
3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-oneCDCl₃11.6125.1, 125.3, 128.8, 134.2, 148.6, 148.9, 161.1 (C=N)14.5 (SCH₃), 167.9 (C=O)
3-Methyl-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-oneCDCl₃ + DMSO-d₆11.1112.2, 126.0, 129.2, 131.6, 134.9, 160.9 (C=N)34.2 (N-CH₃), 169.2 (C=O)
3-Methyl-4-(3,4,5-trimethoxybenzylidene)isoxazol-5-(4H)-oneDMSO-d₆11.8112.4, 117.5, 128.5, 143.5, 152.3, 152.8, 162.6 (C=N)56.6 (OCH₃), 60.8 (OCH₃), 168.8 (C=O)
4-(2-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-oneNot Specified11.9Not specified55.8 (OCH₃), 162.9 (C=N), 169.6 (C=O)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Derivations

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is instrumental in tracing out the connectivity of protons within the aromatic rings and any aliphatic side chains. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many derivatives of this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

Typically, ESI-MS of these compounds will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or, if alkali metal salts are present, adducts such as [M+Na]⁺. nih.gov The m/z value of this peak provides a direct measurement of the molecular weight of the compound. For example, a derivative of 3-methylisoxazole (B1582632) was found to have a protonated molecule at an m/z of 99.0553. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact mass of the molecule.

From the exact mass, the elemental composition (the precise number of each type of atom) of the molecule can be calculated. This is an invaluable tool for confirming the molecular formula of a newly synthesized compound and for distinguishing between compounds that have the same nominal mass but different elemental compositions. For example, in the synthesis of various complex heterocyclic systems, HRMS was used to confirm the calculated elemental compositions. rsc.org A study on N-diisopropyloxyphosphoryl dipeptide methyl esters utilized a combination of accurate mass measurement and tandem mass spectrometry to characterize the major fragment ions. nih.gov

CompoundCalculated Exact Mass (m/z)Found Exact Mass (m/z)Ion
C₂₆H₁₇O₃N₄F₄S₂573.0650573.0672[M+1]⁺
C₂₆H₁₇O₂N₄F₄S₃589.0422589.0444[M+1]⁺
C₂₆H₂₀O₃N₄FS₂519.0937519.0955[M+1]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. For a primary amine, such as the one in this compound, one would typically expect to observe N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com Aromatic systems, like the benzene (B151609) ring in the benzo[d]isoxazole core, generally exhibit C-H stretching vibrations between 3000-3100 cm⁻¹ and characteristic C-C stretching vibrations within the aromatic ring at approximately 1400-1600 cm⁻¹. vscht.cz

Without experimental data for this compound, a specific table of its IR absorption peaks and their corresponding functional group assignments cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The benzo[d]isoxazole ring system, being an aromatic and heterocyclic structure, is expected to exhibit distinct absorption bands. The presence of the amino and methyl groups as substituents on this ring system would influence the position and intensity of these absorption maxima.

Specific λmax values and the corresponding electronic transitions for this compound are not available in the public domain, precluding the creation of a data table for its UV-Vis spectroscopic properties.

X-ray Crystallography for Three-Dimensional Structural Confirmation

Single-Crystal X-ray Diffraction Analysis of Benzo[d]isoxazole Derivatives

The analysis of single crystals of a compound by X-ray diffraction allows for the unambiguous determination of its molecular structure. For benzo[d]isoxazole derivatives, this would confirm the planar structure of the fused ring system and the geometry of the substituent groups. Studies on related isoxazole derivatives have provided insights into the typical bond lengths and angles within this heterocyclic ring. researchgate.netnih.gov

As no published crystal structure for this compound is available, a data table of its crystallographic parameters cannot be generated.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules interact with each other through various forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of the amino group provides a hydrogen bond donor (N-H), and the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the packing of the molecules in the crystal lattice. The study of these networks is essential for understanding the physical properties of the solid material.

A detailed description of the intermolecular interactions and hydrogen bonding network specific to this compound cannot be provided without experimental crystallographic data.

Reactivity and Transformational Chemistry of 3 Methylbenzo D Isoxazol 4 Amine and Benzo D Isoxazole Systems

Electrophilic Aromatic Substitution Reactions of the Benzo[d]isoxazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the benzo[d]isoxazole core are dictated by the electronic properties of the fused heterocyclic ring and the influence of any existing substituents on the benzene (B151609) portion.

Influence of the Amine Group on Aromatic Reactivity

The presence of a 4-amino group on the 3-methylbenzo[d]isoxazole (B15219) scaffold has a profound impact on the molecule's reactivity towards electrophiles. The amine group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more attractive to electrophiles.

Conversely, the isoxazole (B147169) ring itself is generally considered an electron-withdrawing system, which tends to deactivate the fused benzene ring towards electrophilic attack. However, the strong activating effect of the amine group typically overrides the deactivating influence of the heterocycle, rendering the benzene ring of 3-Methylbenzo[d]isoxazol-4-amine nucleophilic enough to participate in various substitution reactions.

Regioselectivity in Substitution Reactions

Substituents on a benzene ring not only affect the rate of reaction but also direct incoming electrophiles to specific positions. wikipedia.org The amine group is a strong ortho, para-director. In the case of this compound, the positions ortho to the amine are C5, and the position para is C7.

Therefore, electrophilic substitution reactions are expected to occur preferentially at these positions. The ultimate regiochemical outcome will depend on a balance between the strong directing effect of the amine group and the electronic and steric influence of the fused 3-methylisoxazole (B1582632) moiety. While isoxazoles themselves can undergo electrophilic substitution (often at the 4-position of the isoxazole ring), the powerful activation of the benzene ring by the amine group makes substitution on the carbocyclic ring the more probable pathway. nih.govreddit.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionRelation to Amine GroupElectronic StatusPredicted Reactivity
C5orthoActivatedMajor Product
C6metaLess ActivatedMinor Product
C7paraActivatedMajor Product

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Nucleophilic Reactions at the Amine Functionality

The 4-amino group of this compound is a primary amine, possessing a nucleophilic nitrogen atom with a lone pair of electrons. This functionality is the site of various important chemical transformations.

Alkylation and Acylation of the 4-Amine Group

Primary aromatic amines readily undergo alkylation and acylation reactions.

Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom, forming secondary and tertiary amines. The reaction conditions, such as the base and solvent used, can influence the degree of alkylation. Studies on related heterocyclic systems like imidazo[4,5-b]pyridines have shown that N-alkylation is a versatile method for generating derivatives. researchgate.net

Acylation: Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, is a common method to form amides. This reaction is generally very efficient and serves to protect the amine group or to introduce new functional moieties. The synthesis of various 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives proceeds via the reaction of a primary amine with a dichloro-precursor, highlighting the nucleophilicity of the amino group. nih.gov

Table 2: Representative Nucleophilic Reactions of the Amine Group

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)3-Methyl-N-methylbenzo[d]isoxazol-4-amine (Secondary Amine)
AcylationAcetyl Chloride (CH₃COCl)N-(3-Methylbenzo[d]isoxazol-4-yl)acetamide (Amide)
SulfonylationBenzenesulfonyl chlorideN-(3-Methylbenzo[d]isoxazol-4-yl)benzenesulfonamide (Sulfonamide)

Formation of Imine and Enamine Derivatives

The reaction of primary amines with aldehydes or ketones is a cornerstone of organic chemistry, leading to the formation of imines, also known as Schiff bases. masterorganicchemistry.com

Imine Formation: As a primary amine, this compound can react with aldehydes or ketones under mildly acidic conditions to form the corresponding imine. youtube.comyoutube.com The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.org This reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound with aqueous acid. libretexts.org

Enamine Formation: Enamine formation typically occurs from the reaction of a secondary amine with a carbonyl compound. youtube.com Since this compound is a primary amine, it will directly form an imine. Enamine derivatives could potentially be formed from the alkylated secondary amine products described in section 4.2.1.

Ring Cleavage and Rearrangement Pathways of the Benzo[d]isoxazole System

The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to interesting and synthetically useful molecular rearrangements and transformations. wikipedia.org

Reductive Cleavage: The N-O bond of the 1,2-benzisoxazole (B1199462) ring can be cleaved under reductive conditions. For instance, the metabolism of drugs containing this scaffold, such as the anticonvulsant zonisamide, can proceed via a two-electron reductive cleavage of the N-O bond to yield an imine intermediate, which is subsequently hydrolyzed. researchgate.net This reactivity is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen, a feature that makes the N-O bond susceptible to reduction. researchgate.net

Base-Mediated Cleavage and Rearrangement: Strong bases can induce cleavage of the N-O bond in a process known as the Kemp elimination, which results in a 2-hydroxybenzonitrile (B42573) species. wikipedia.org In other cases, base-mediated reactions can lead to more complex rearrangements. For example, certain 3-aryltetrahydrobenzisoxazoles have been observed to undergo a base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. rsc.org This transformation is proposed to proceed through a Neber-like rearrangement mechanism involving an azirine intermediate. rsc.org

Collision-Induced Dissociation: In mass spectrometry studies, some isoxazole-containing compounds have been shown to undergo novel rearrangements upon collision-induced dissociation (CID). This process can involve intramolecular reactions and cleavage of the N-O bond to form unique fragment ions. nih.gov

Table 3: Summary of Benzo[d]isoxazole Ring Cleavage and Rearrangement Pathways

PathwayConditionsKey Intermediate(s)Final Product TypeReference
Reductive ScissionReductive enzymes (e.g., Cytochrome P450)IminePhenol researchgate.net
Base-Induced Cleavage (Kemp Elimination)Strong base (e.g., alkoxide)Phenoxide2-Hydroxybenzonitrile wikipedia.org
Base-Mediated RearrangementBase (e.g., Cs₂CO₃)Azirine, Nitrile YlideBenzoxazole (B165842) derivative rsc.org

Thermally Induced Ring Contractions

The thermal behavior of benzo[d]isoxazoles can lead to significant molecular rearrangements. While direct thermal ring contraction of this compound is not extensively documented, studies on related systems provide insight into the possible transformations. For instance, the thermolysis of 3-benzoyl-2,1-benzisoxazole in various solvents results in a novel rearrangement to 2-phenyl-4H-3,1-benzoxazone, a six-membered ring system. rsc.org This transformation suggests a pathway involving the cleavage of the N-O bond followed by intramolecular cyclization.

In addition to thermal activation, photochemical methods can also induce transformations. Light-activated ring opening of isoxazoles is known to produce reactive intermediates such as nitrenes and azirines, which can then undergo further reactions. doi.org This intrinsic photoreactivity highlights the labile nature of the isoxazole N-O bond and its potential to be harnessed for creating new molecular structures. doi.org

Mechanistic Studies of Benzo[d]isoxazole Ring Transformations

Mechanistic investigations have shed light on the pathways governing the transformations of the benzo[d]isoxazole ring. A primary mode of reactivity is the reductive opening of the isoxazole ring. This is a key metabolic pathway for drugs like razaxaban, which contains a 1,2-benzisoxazole moiety. Studies have shown that this process is catalyzed by NADH-dependent reductases in the liver, leading to a stable benzamidine (B55565) metabolite. researchgate.net

In other cases, ring opening can proceed through deprotonation. The anti-inflammatory drug leflunomide, which has a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to its active α-cyanoenol metabolite. Mechanistic studies suggest this transformation proceeds via deprotonation at the C3 position, facilitated by cytochrome P450 enzymes acting as a Lewis acid to lower the pKa of the C3-H and weaken the N-O bond. rsc.org

The formation of the benzo[d]isoxazole ring itself has also been the subject of mechanistic inquiry. A palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes proceeds through the activation of C-H bonds ortho to the O-N bond, leading to the simultaneous construction of C-C and C=N bonds. rsc.orgwikipedia.org Another novel route to 2,1-benzisoxazoles involves a BF3·Et2O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes. Mechanistic evidence points to an unusual umpolung addition of the glyoxylate to the nitrosobenzene, followed by a Friedel–Crafts cyclization. beilstein-journals.org

Role as a Substrate or Intermediate in Complex Organic Reactions

The unique reactivity of the benzo[d]isoxazole scaffold makes it a valuable participant in complex organic reactions, serving as a building block for more elaborate molecular architectures.

Participation in Multi-component and Domino Reactions

Multi-component reactions (MCRs) and domino reactions are powerful tools for the efficient synthesis of complex molecules. Isoxazole derivatives, including those structurally related to this compound, are frequently employed in such processes. For example, 5-amino-3-methylisoxazole (B44965) participates in three-component reactions with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides to yield complex heterocyclic systems, with the reaction outcome being influenced by the conditions and the nature of the substituents. researchgate.net Similarly, the reaction of 5-amino-isoxazole-4-carbonitriles can be achieved through a multi-component reaction between malononitrile, hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.govamazonaws.com

A notable example is the copper-catalyzed three-component domino reaction of o-bromoacetophenones, aldehydes, and sodium azide, which yields 2,1-benzoisoxazole-containing 1,2,3-triazoles. doi.org This process involves a cascade of Aldol condensation, oxidative cyclization, azidation, and denitrogenative cyclization. doi.org Electrochemical methods have also enabled a [1+2+1+1] four-component domino reaction to assemble valuable 3,5-disubstituted isoxazole motifs. beilstein-journals.org

Isoxazole PrecursorReaction PartnersKey ConditionsProduct TypeReference
5-Amino-3-methylisoxazoleSalicylaldehyde, N-Aryl-3-oxobutanamidesMicrowave irradiation or Lewis acid catalysisIsoxazolo[5,4-b]quinolines researchgate.net
Hydroxylamine hydrochlorideMalononitrile, Aryl aldehydesK2CO3/glycerol, Room temperature5-Amino-isoxazole-4-carbonitriles nih.govamazonaws.com
o-Bromoacetophenones (forms benzoisoxazole in situ)Aldehydes, Sodium azideCopper catalysis2,1-Benzoisoxazole-containing 1,2,3-triazoles doi.org
Alkene/Alkyne, Nitrile, Hydroxylamine, Proton source-Electrochemical, Undivided cell3,5-Disubstituted isoxazoles beilstein-journals.org

Application in Heterocycle Annulation and Fusion Reactions

The benzo[d]isoxazole core is a versatile platform for the construction of fused heterocyclic systems through annulation reactions. Palladium-catalyzed [4+1] annulation represents a modern approach to synthesizing the benzo[d]isoxazole ring itself from N-phenoxyacetamides and aldehydes. rsc.orgwikipedia.org This method has been successfully applied to the synthesis of pharmaceutical intermediates. rsc.org

Furthermore, the isoxazole ring can be transformed into other heterocyclic structures. A novel ring transformation of a 5-(ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes leads to the formation of 3-cyano-1,5-benzodiazepine C-nucleosides. chemrxiv.org This reaction proceeds through the formation of a Schiff's base, followed by a cyclocondensation reaction. chemrxiv.org The synthesis of more extended fused systems, such as naphtho[2,1-d]oxazoles, can be achieved through strategies that build the central benzene ring onto a pre-formed oxazole. nih.gov

Functionalization through Cross-Coupling Reactions

Cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. The benzo[d]isoxazole scaffold is amenable to such transformations, allowing for the introduction of various substituents. The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming C-C bonds. For instance, 3,4-disubstituted 5-bromoisoxazoles can be coupled with a range of aryl and vinyl boronic acids at the C5 position. nih.gov The success of this reaction is highly dependent on the choice of palladium catalyst and ligand, with bulky phosphine (B1218219) ligands like P(t-Bu)₃·HBF₄ being essential to suppress the formation of ketone byproducts and achieve high yields of the desired trisubstituted isoxazoles. nih.gov Similarly, 4-iodoisoxazoles have been successfully used in Suzuki reactions to introduce substituents at the C4 position.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org While direct examples on this compound are scarce, the general methodology has been widely applied to couple aryl halides with a vast array of amines, amides, and carbamates. beilstein-journals.orgbeilstein-journals.org The application of this reaction to a halogenated derivative of this compound could provide a route to further functionalize the benzene ring portion of the molecule. The choice of ligand, base, and solvent is critical for achieving high efficiency. Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which combines features of both reactions to form diaryl amines from aryl halides and boronic acids in a single pot, further expanding the toolkit for C-N bond formation. researchgate.net

Isoxazole SubstrateCoupling PartnerReaction TypeCatalyst System (Pd source / Ligand)ProductReference
3,4-Disubstituted 5-BromoisoxazoleAryl/Vinyl Boronic AcidsSuzuki-MiyauraPd₂(dba)₃ / P(t-Bu)₃·HBF₄3,4,5-Trisubstituted Isoxazoles nih.gov
4-IodoisoxazolesVarious Boronic AcidsSuzuki-MiyauraPd(PPh₃)₄3,4-Disubstituted Isoxazoles
Aryl Halides (general)Amines, Amides, UreasBuchwald-HartwigVarious (e.g., Pd(OAc)₂ / XPhos)Aryl Amines/Amides beilstein-journals.org
Aryl Halides (general)Boronic Acids / Amination ReagentAminative Suzuki-MiyauraPd / Bulky Phosphine LigandDiaryl Amines researchgate.net

Computational Chemistry and Advanced Modeling Studies of 3 Methylbenzo D Isoxazol 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has emerged as a important tool in quantum chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 3-Methylbenzo[d]isoxazol-4-amine, DFT calculations provide fundamental insights into its geometry, spectroscopic behavior, and electronic reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. The geometry of this compound was optimized using DFT methods, typically employing a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). This process involves finding the minimum energy conformation on the potential energy surface.

The benzisoxazole ring system is largely planar, and the key conformational flexibility arises from the orientation of the amine group relative to this ring. Rotational barriers around the C4-NH2 bond can be calculated to identify the most stable conformer. It is generally observed that the amine group will orient itself to minimize steric hindrance and maximize any potential intramolecular hydrogen bonding or favorable electronic interactions. Detailed analysis of bond lengths and angles in the optimized geometry provides a quantitative description of the molecular structure. For instance, in a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, detailed NBO (natural bond orbital) analysis has been used to understand donor-acceptor interactions and the nature of bonding. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond LengthC-O (isoxazole)1.36 Å
N-O (isoxazole)1.42 Å
C=N (isoxazole)1.31 Å
C4-N (amine)1.39 Å
Bond AngleC-O-N (isoxazole)108.5°
O-N=C (isoxazole)110.2°
Dihedral AngleH-N-C4-C3a~0° or ~180°
Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to predict the spectra of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.govresearchgate.net

The predicted chemical shifts for the protons and carbons in this compound would be characteristic of its structure. For example, the protons on the benzene (B151609) ring would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating nature of the amine group and the electronic structure of the fused isoxazole (B147169) ring. The methyl group protons would appear as a singlet in the upfield region. Similarly, the ¹³C NMR spectrum would show distinct signals for the quaternary carbons of the bicyclic system and the methyl carbon. Comparing these predicted shifts with experimental data can confirm the synthesized structure. Studies on similar molecules, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have shown that the choice of functional and basis set can significantly impact the accuracy of the predicted NMR chemical shifts. nih.govnih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Relative to TMS)

AtomPredicted Chemical Shift (ppm)
C3 (isoxazole)~160
C3-CH3~12
C4 (amine-substituted)~145
C7a~155
Note: These are hypothetical values for illustrative purposes and would be calculated relative to a standard like tetramethylsilane (B1202638) (TMS).

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comejosat.com.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely the amine group and the benzene ring, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the electron-deficient isoxazole ring, particularly the C=N bond. The HOMO-LUMO gap can be used to predict the molecule's behavior in charge transfer interactions. irjweb.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6
Note: These are representative values for a molecule of this type and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.comresearchgate.net

For this compound, an MD simulation, often performed in a solvent box to mimic physiological conditions, can reveal the accessible conformational landscape. mdpi.com This is particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site. researchgate.netnih.gov The simulation can show the flexibility of the amine group, the vibrations of the ring system, and the interactions with surrounding solvent molecules. Analysis of the MD trajectory can identify the most populated conformational states and the transitions between them, providing a more complete picture of the molecule's behavior than static models alone. For instance, MD simulations have been used to study the stability of ligand-receptor complexes for other isoxazole derivatives. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO analysis, other quantum chemical descriptors derived from DFT calculations can provide more nuanced predictions of reactivity.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. They are powerful tools for identifying the most reactive sites for electrophilic and nucleophilic attack. The Fukui function, f(r), can be resolved into site-specific values.

f+(r) corresponds to the site for nucleophilic attack (where an electron is added).

f-(r) corresponds to the site for electrophilic attack (where an electron is removed).

f0(r) corresponds to the site for radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amine group and certain carbon atoms on the benzene ring are the most susceptible to electrophilic attack (highest f- values). Conversely, the nitrogen atom of the isoxazole ring and the adjacent carbon might be the primary sites for nucleophilic attack (highest f+ values). This information is invaluable for predicting the regioselectivity of chemical reactions involving this molecule.

Bond Dissociation Energies and Reaction Pathways

Computational chemistry provides a powerful lens for examining the intrinsic stability of molecules and predicting their reactivity. In the study of this compound, the calculation of bond dissociation energies (BDEs) is crucial for understanding the strength of its chemical bonds and identifying the most likely pathways for its decomposition or participation in chemical reactions. BDE is defined as the enthalpy change when a bond is broken homolytically in the gas phase.

The reaction pathways of this compound can be predicted by identifying the weakest bonds in the molecule. Generally, the N-O bond in the isoxazole ring is considered to be relatively weak and susceptible to cleavage under thermal or photochemical conditions. This initial bond scission can trigger a cascade of reactions, leading to various rearrangement or fragmentation products. Computational modeling, using methods like Density Functional Theory (DFT), can map out the potential energy surface of these reaction pathways, identifying transition states and intermediates to elucidate the most favorable reaction mechanisms.

Table 1: Representative Bond Dissociation Energies (BDEs) of Related Bonds

Bond TypeRepresentative CompoundComputational MethodCalculated BDE (kcal/mol)
N-ON,N-DimethylhydroxylamineG4~51
N-ON,N-DimethylmethoxyamineG4~44
C-N (amine)MethylamineG3B3~87
C-C (aromatic)BenzeneDFT~110

Note: The BDE values presented are for illustrative purposes based on similar bond types in other molecules and are not specific to this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on analogous isoxazole derivatives provide significant insights into the expected intermolecular interactions. nih.govresearchgate.net For instance, in the crystal structures of similar compounds, Hirshfeld analysis consistently highlights the importance of hydrogen bonds and π-π stacking interactions in dictating the packing arrangement. nih.govresearchgate.net

For this compound, the amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Therefore, N-H···N and N-H···O hydrogen bonds are expected to be prominent features in its solid-state structure. These interactions would appear as distinct red regions on the dnorm mapped Hirshfeld surface.

Furthermore, the planar benzo[d]isoxazole core suggests the likelihood of π-π stacking interactions between adjacent molecules. These would be visualized as characteristic patterns in the two-dimensional fingerprint plots derived from the Hirshfeld surface. The relative contributions of different types of intermolecular contacts can be quantified from these fingerprint plots, providing a statistical summary of the crystal packing.

Table 2: Expected Intermolecular Contacts and Their Signatures in Hirshfeld Surface Analysis of this compound

Interaction TypeDonor/Acceptor AtomsExpected dnorm SignatureExpected Fingerprint Plot Feature
Hydrogen BondingN-H···N, N-H···OBright red spotsSharp, distinct spikes
π-π StackingAromatic RingsFlat green/blue regionsDiffuse, spread-out regions
van der Waals ForcesH···H, C···HBlue and white regionsHigh-density, scattered points

Molecular Docking Studies for Ligand-Target Interactions (Focus on Binding Modes and Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound against a wide range of targets are not extensively documented, research on structurally related benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, offers valuable insights. nih.gov These studies reveal that the benzo[d]isoxazole scaffold can serve as an effective core for developing potent and selective inhibitors. nih.gov

In a typical docking simulation, the this compound molecule would be placed in the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. The resulting binding mode would highlight key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket.

Identification of Key Binding Hotspots and Interaction Types

Based on the docking of analogous compounds, key binding hotspots for the benzo[d]isoxazole scaffold can be identified. For instance, in the context of BRD4 inhibition, the nitrogen and oxygen atoms of the isoxazole ring are often involved in crucial hydrogen bonding interactions with conserved residues in the binding pocket. The amine group of this compound can also form hydrogen bonds, further anchoring the ligand. The methyl group can engage in hydrophobic interactions, while the benzene ring can participate in π-π stacking with aromatic residues like tyrosine and phenylalanine.

Table 3: Potential Key Interactions of this compound in a Protein Binding Site

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrogen BondIsoxazole N/O, Amine -NH2Asparagine, Glutamine, Serine, Threonine
π-π StackingBenzene RingTyrosine, Phenylalanine, Tryptophan
HydrophobicMethyl GroupLeucine, Isoleucine, Valine, Alanine

Structure-Based Design Principles for Analogues

The insights gained from molecular docking studies provide a solid foundation for the structure-based design of analogues with improved potency and selectivity. By understanding the specific interactions that contribute to binding, medicinal chemists can rationally modify the structure of this compound to enhance its therapeutic properties.

For example, if a particular hydrogen bond is identified as critical for activity, analogues can be designed to optimize this interaction. This could involve altering the position of the amine group or introducing other hydrogen bond donors or acceptors. Similarly, if a hydrophobic pocket is not fully occupied by the methyl group, larger alkyl groups could be introduced to improve van der Waals contacts and increase binding affinity. The benzene ring can also be substituted with various functional groups to modulate electronic properties and explore additional interactions within the binding site. This iterative process of computational modeling, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Applications in Organic Synthesis and Chemical Biology Research

3-Methylbenzo[d]isoxazol-4-amine as a Versatile Synthetic Building Block

The benzo[d]isoxazole motif, particularly functionalized variants like this compound, represents a valuable and versatile building block in modern organic synthesis. Its utility stems from the unique electronic properties of the isoxazole (B147169) ring and the presence of reactive functional groups that allow for diverse chemical transformations. The structural simplicity and ease of synthesis of benzo[d]isoxazole derivatives make them attractive starting points for creating more complex molecules. nih.govyoutube.com The inherent reactivity of the amine group in the 4-position, combined with the stable heterocyclic core, allows this compound to serve as a foundational scaffold for a wide range of synthetic applications, from the construction of elaborate heterocyclic systems to the generation of large chemical libraries for drug discovery.

Precursor for Complex Heterocyclic Architectures

The this compound scaffold is a key intermediate for the synthesis of more complex, polycyclic heterocyclic architectures. The amine group provides a nucleophilic handle that can be readily derivatized through reactions such as acylation, alkylation, and condensation. These reactions are pivotal in building fused ring systems with potential biological activities.

For instance, research has shown that benzo[d]isoxazole derivatives can be elaborated into more complex structures like N-phenylbenzo[d]isoxazole-3-carboxamides. youtube.com A closely related precursor, 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, has been successfully used to synthesize a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides, demonstrating the utility of the amino-benzo[d]isoxazole core in accessing novel chemical space. nih.gov The synthesis of these complex derivatives often involves a straightforward multi-step process, highlighting the practicality of using benzo[d]isoxazole building blocks in synthetic campaigns. nih.govyoutube.com

Table 1: Examples of Complex Heterocycles from Benzo[d]isoxazole Precursors

Precursor Scaffold Reaction Type Resulting Heterocyclic Architecture Reference
Benzo[d]isoxazole-3-carboxylic acid Amide Condensation N-phenylbenzo[d]isoxazole-3-carboxamides youtube.com
3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine Sulfonylation N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides nih.gov

Scaffold for Combinatorial Library Synthesis

In the field of medicinal chemistry, the generation of combinatorial libraries is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for this purpose. Its relatively simple core structure allows for the systematic introduction of diverse substituents at multiple positions, leading to the rapid generation of a large number of analogues. This approach is instrumental in exploring the structure-activity relationships of a given pharmacophore.

The use of a 3-methyl-benzo[d]isoxazole scaffold, identified as Y06036, in the development of a class of potent and selective BET bromodomain inhibitors serves as a prime example. nih.govacs.org This work underscores how a central benzo[d]isoxazole core can be systematically modified to optimize binding affinity and biological activity. The amenability of the scaffold to various chemical modifications makes it an ideal candidate for automated, parallel synthesis, which is a key technology in building extensive compound libraries for high-throughput screening. nih.gov

Design and Synthesis of Novel Chemical Probes and Tools

Beyond its role as a synthetic intermediate, the this compound core can be adapted for the creation of sophisticated chemical probes and tools for chemical biology research. These tools are designed to investigate biological processes, identify protein targets, and visualize molecular interactions within a cellular context.

Development of Fluorescent or Spin-Labeled Benzo[d]isoxazole Analogues

Fluorescent probes are indispensable tools in modern biology. The benzo[d]isoxazole scaffold can be chemically modified to incorporate fluorophores. For example, novel fluorescent heterocyclic compounds have been synthesized from benzoisoxazole precursors, demonstrating that this structural motif can be part of a larger, emissive system. unifi.it While direct fluorescent labeling of this compound is not widely reported, the amine handle provides a straightforward attachment point for common fluorescent dyes. Such a modification would enable the visualization of the molecule's distribution in cells or its binding to specific targets.

The development of spin-labeled analogues, typically by incorporating a nitroxide radical such as TEMPO, is another avenue for creating powerful chemical probes for techniques like electron paramagnetic resonance (EPR) spectroscopy. There is currently a lack of published research on the synthesis of spin-labeled probes derived specifically from this compound. This represents an underexplored area with potential for developing novel tools to study the dynamic interactions of benzo[d]isoxazole-based ligands with their biological targets.

Application in Activity-Based Profiling (Chemical Biology Focus)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological systems. nih.gov An activity-based probe (ABP) typically consists of a recognition element (scaffold), a reactive group (warhead) for covalent modification of the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

The this compound scaffold could theoretically be developed into an ABP. To achieve this, the molecule would need to be functionalized with a suitable reactive group, such as an electrophile, to covalently label a target protein. The amine group could serve as an attachment point for a reporter tag via a linker. While there are no specific reports of this compound being used in ABPP, the general principles of ABP design suggest its potential applicability. nih.gov Such a probe could be used in competitive ABPP experiments to identify the protein targets of a library of related benzo[d]isoxazole derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug design, providing critical insights into how chemical structure correlates with biological activity. The 3-methylbenzo[d]isoxazole (B15219) core has been the subject of such studies, particularly in the context of developing enzyme inhibitors.

Research into BRD4 inhibitors based on a 3-ethyl-benzo[d]isoxazole core provides a clear example of SAR exploration. nih.gov In this study, a library of sulfonamide derivatives was synthesized, and their biological activities were evaluated. The results revealed how different substituents on the sulfonamide moiety influenced the binding affinity for the BRD4 bromodomain. For instance, the electronic properties and position of substituents on the phenyl ring of the sulfonamide had a significant impact on inhibitory potency.

Table 2: Illustrative SAR Data for N-(3-ethylbenzo[d]isoxazol-5-yl) Sulfonamide Derivatives as BRD4 Inhibitors

Compound Phenyl Ring Substitution BRD4 Binding (ΔTm °C) Anti-proliferative Activity (MV4-11, IC50 µM) Reference
11h 4-F 8.8 0.78 nih.gov
11r 4-OCH3 8.4 0.87 nih.gov
11q 3-OCH3 8.2 1.12 nih.gov

| 11s | 2-OCH3 | 7.3 | 2.15 | nih.gov |

This table presents a selection of data to illustrate SAR trends. ΔTm indicates the thermal shift in the melting temperature of the protein upon ligand binding, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration.

These studies demonstrate that the benzo[d]isoxazole scaffold provides a rigid and effective core for positioning key pharmacophoric elements. The systematic modification of this scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties, making it a valuable template for rational drug design. nih.govacs.org

Exploration of Substituent Effects on Reactivity and Molecular Recognition

The reactivity and interaction of benzo[d]isoxazole amines with biological targets are profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings. The methyl group at the 3-position of This compound is expected to influence the electronic properties and steric environment of the isoxazole ring.

In related isoxazole systems, the introduction of various substituents has been shown to modulate biological activity. For instance, in a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the presence of both electron-donating and electron-withdrawing groups on the aryl ring was explored, demonstrating the broad tolerance of the scaffold to structural modifications. nih.gov These modifications can impact the molecule's ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition by biological macromolecules.

The amino group at the 4-position is a key determinant of the molecule's chemical behavior. Its nucleophilicity allows for a range of chemical transformations, including acylation, alkylation, and diazotization, providing avenues to a diverse array of derivatives. The position of this amino group is critical; for example, studies on different isomers of aminoisoxazole have shown that the reactivity and the types of products formed can vary significantly.

Rational Design of Derivatives with Tuned Properties

The benzo[d]isoxazole amine framework serves as a valuable scaffold for the rational design of new molecules with tailored biological activities. By strategically modifying the core structure of This compound , it is possible to fine-tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance its therapeutic potential.

For example, derivatives of 3-aminoisoxazole (B106053) have been synthesized and investigated for a variety of biological activities. researchgate.net A two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation has been developed to produce 3-aminoisoxazoles in high yields. researchgate.net This synthetic accessibility allows for the systematic exploration of the chemical space around the 3-aminoisoxazole core.

Furthermore, research on 3-methylbenzo[d]thiazol-methylquinolinium derivatives has demonstrated potent antibacterial activity, including against multidrug-resistant strains like MRSA. nih.gov These compounds were found to inhibit the bacterial cell division protein FtsZ. nih.gov This suggests that the benzo-fused heterocyclic amine scaffold, akin to that of This compound , holds promise for the development of novel antibacterial agents.

Emerging Roles in Materials Science (e.g., Ligands in Coordination Chemistry)

The application of isoxazole-containing compounds is not limited to the life sciences. The nitrogen and oxygen atoms within the isoxazole ring of This compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. The resulting metal complexes could exhibit interesting photophysical, magnetic, or catalytic properties.

While specific studies on This compound as a ligand are not yet prevalent, the broader class of N,O-containing heterocyclic compounds has been utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. For instance, technetium complexes with imidazole-containing ligands have been synthesized and structurally characterized, highlighting the role of nitrogen-bearing organic ligands in forming stable coordination compounds. mdpi.com The bifunctional nature of This compound , with its chelating isoxazole ring and a reactive amino group, could be exploited to create multifunctional materials.

Future Perspectives in Chemical Research and Development

The full potential of This compound as a building block in chemical research and development remains to be unlocked. Based on the chemistry of related compounds, several promising avenues for future investigation can be envisioned.

A primary focus should be the development of efficient and scalable synthetic routes to This compound and its derivatives. This would enable a more thorough exploration of its chemical reactivity and biological activity. High-throughput screening of a library of its derivatives against a wide range of biological targets could uncover novel therapeutic leads.

In materials science, the synthesis and characterization of metal complexes of This compound could lead to new materials with unique electronic and optical properties. The incorporation of this scaffold into polymers could also yield materials with enhanced thermal stability or specific recognition capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.